6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid
CAS No.: 1215947-54-8
Cat. No.: VC5485289
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.098
* For research use only. Not for human or veterinary use.
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid - 1215947-54-8](/images/structure/VC5485289.png)
Specification
CAS No. | 1215947-54-8 |
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Molecular Formula | C10H9BrN2O2 |
Molecular Weight | 269.098 |
IUPAC Name | 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H9BrN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15) |
Standard InChI Key | VWBVAWPUIDIDNW-UHFFFAOYSA-N |
SMILES | CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core consists of an imidazo[1,2-a]pyridine system, a bicyclic structure formed by fusing imidazole and pyridine rings. Key substituents include:
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Bromine at position 6, introducing steric and electronic effects that influence reactivity.
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Ethyl group at position 2, enhancing lipophilicity and modulating interactions with biological targets.
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Carboxylic acid at position 3, enabling salt formation, hydrogen bonding, and derivatization for prodrug development .
The IUPAC name is 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, with the SMILES string CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular formula | C₁₀H₉BrN₂O₂ |
Molecular weight (g/mol) | 269.098 |
XLogP3 | 2.29 (predicted) |
Hydrogen bond donors | 1 (carboxylic acid -OH) |
Hydrogen bond acceptors | 4 (N, O atoms) |
The carboxylic acid group confers moderate aqueous solubility, though exact solubility data remain unreported. Its pKa is estimated at 2.29±0.50, typical for aromatic carboxylic acids .
Synthetic Methodologies
General Synthesis Strategies
Synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclocondensation reactions. For 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, a plausible route includes:
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Bromination: Introducing bromine at position 6 of a pre-formed imidazo[1,2-a]pyridine intermediate.
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Alkylation: Installing the ethyl group via nucleophilic substitution or Friedel–Crafts alkylation.
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Carboxylation: Oxidizing a methyl or hydroxymethyl group to the carboxylic acid .
A related patent (CN103788092A) describes synthesizing 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with chloroacetaldehyde at 25–50°C for 2–24 hours . Adapting this method, the ethyl group could be introduced via alkylation of a 2-position precursor before cyclization.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Cyclization | Chloroacetaldehyde, 40% aqueous, 25–50°C | 60–75% |
Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | 85% |
Pharmacological Applications
Antimicrobial Activity
Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the target compound, exhibit moderate to potent antituberculosis activity. For example, derivatives substituted with hydrophobic groups show MIC values of 1–10 µg/mL against Mycobacterium tuberculosis H37Rv. The bromine and ethyl groups in 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid may enhance membrane permeability and target binding.
Uric Acid Transport Inhibition
Patent CN108084186B discloses imidazo[1,2-a]pyridine derivatives as URAT1 inhibitors for treating hyperuricemia. While the exact role of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid remains unclear, analogs with carboxyl groups exhibit IC₅₀ values of 0.1–1 µM in URAT1 inhibition assays .
Recent Research Advancements
Derivative Synthesis and Optimization
Recent efforts focus on modifying the carboxylic acid group to improve pharmacokinetics. Ethyl ester prodrugs (e.g., CAS 372198-69-1) enhance oral bioavailability by masking the acid moiety, which is hydrolyzed in vivo . Additionally, amide derivatives show enhanced blood-brain barrier penetration for CNS applications.
Mechanistic Insights
Computational studies reveal that the bromine atom participates in halogen bonding with protein residues (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), while the ethyl group stabilizes hydrophobic interactions. The carboxylic acid forms salt bridges with lysine or arginine, critical for target engagement.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (50–70%) and require toxic solvents (e.g., CCl₄) . Future work should explore green chemistry approaches, such as microwave-assisted synthesis or biocatalytic bromination.
Therapeutic Development
While preclinical data are promising, no clinical trials have been reported. Key priorities include:
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Toxicology profiling: Assessing hepatotoxicity and genotoxicity.
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Formulation studies: Developing stable salts or co-crystals for oral delivery.
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Target validation: Identifying off-target effects via proteome-wide screening.
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